N-Benzyl-2-chloro-2-phenylacetamide
Overview
Description
N-Benzyl-2-chloro-2-phenylacetamide is an organic compound with the molecular formula C15H14ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group, and the alpha carbon is substituted with a chlorine atom and a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-chloro-2-phenylacetamide can be synthesized through the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-2-phenylacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form N-benzyl-2-phenylacetamide and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium alkoxides or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as N-benzyl-2-alkoxy-2-phenylacetamide or N-benzyl-2-amino-2-phenylacetamide are formed.
Hydrolysis: The primary product is N-benzyl-2-phenylacetamide.
Scientific Research Applications
N-Benzyl-2-chloro-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of acetamide derivatives.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-2-phenylacetamide largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the benzyl group.
N-Benzyl-2-chloroacetamide: Similar structure but lacks the phenyl group.
Uniqueness
N-Benzyl-2-chloro-2-phenylacetamide is unique due to the presence of both benzyl and phenyl groups, which can influence its reactivity and biological activity. This dual substitution can enhance its utility in synthesizing diverse chemical entities .
Properties
IUPAC Name |
N-benzyl-2-chloro-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWFXHUJIGMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950633 | |
Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27946-19-6 | |
Record name | Acetamide, N-benzyl-2-chloro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027946196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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